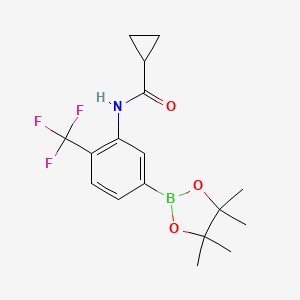
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)cyclopropanecarboxamide is a complex organic compound featuring a boronic acid derivative and a trifluoromethyl group
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivative Synthesis: The synthesis typically begins with the preparation of the boronic acid derivative, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which can be achieved through the reaction of pinacol with boronic acid.
Coupling Reaction: The boronic acid derivative is then coupled with 2-(trifluoromethyl)phenylamine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.
Amidation Reaction: The resulting intermediate is then subjected to an amidation reaction with cyclopropanecarboxylic acid or its derivatives to form the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility in an industrial setting.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group, leading to the formation of trifluoromethylated phenols.
Reduction: Reduction reactions can be performed on the boronic acid derivative, resulting in the formation of boronic esters or boronic acids.
Substitution: Substitution reactions at the boronic acid moiety can lead to the formation of various boronic acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts, such as palladium on carbon (Pd/C) and palladium(II) chloride (PdCl2), are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Trifluoromethylated phenols
Reduction: Boronic esters or boronic acids
Substitution: Various boronic acid derivatives
科学研究应用
This compound has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the field of boronic acid chemistry.
Biology: The compound can be used as a probe in biological studies to investigate the role of boronic acids in biological systems.
Industry: The compound can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The boronic acid moiety can interact with various biological targets, such as enzymes and receptors.
Pathways: The compound may modulate biochemical pathways related to oxidative stress, inflammation, and cell signaling.
相似化合物的比较
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound features a methoxy group and a sulfonamide group, differing from the trifluoromethyl group in the target compound.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound has a methoxy carbonyl group instead of the cyclopropanecarboxamide group.
Uniqueness: The presence of the trifluoromethyl group in the target compound imparts unique chemical and physical properties, such as increased stability and lipophilicity, which can influence its reactivity and biological activity.
属性
IUPAC Name |
N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BF3NO3/c1-15(2)16(3,4)25-18(24-15)11-7-8-12(17(19,20)21)13(9-11)22-14(23)10-5-6-10/h7-10H,5-6H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXHABZNYXRAIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
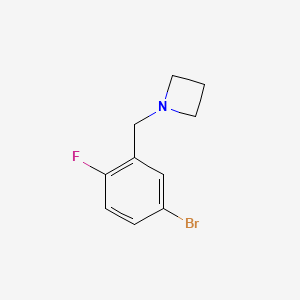
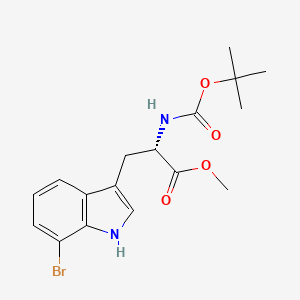
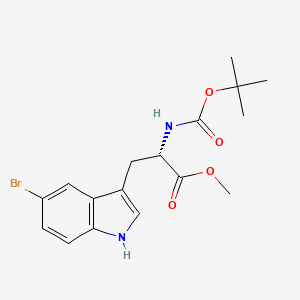
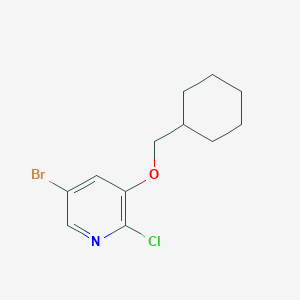
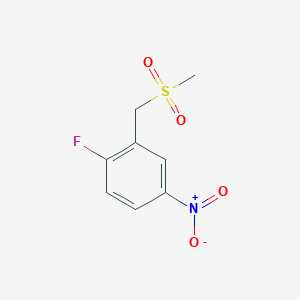
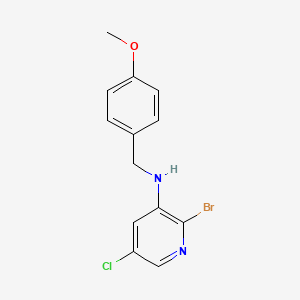

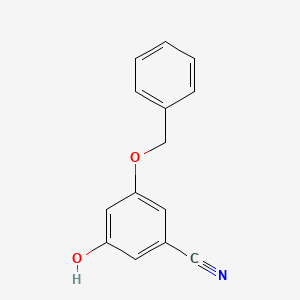
![4',6-Difluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B8169558.png)
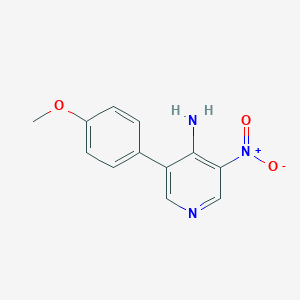
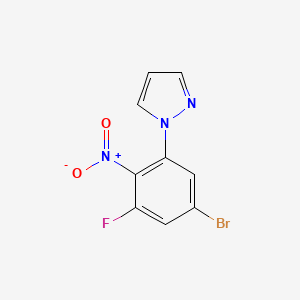
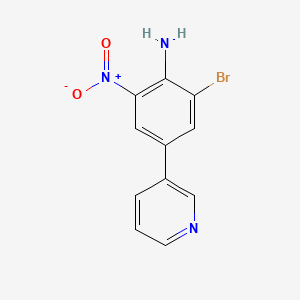
![3-[2-(4-Isoquinolinyl)ethyl]benzoic acid](/img/structure/B8169595.png)
![6-bromo-4-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B8169601.png)
